![molecular formula C40H28N2O2S3 B14184203 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole CAS No. 840531-14-8](/img/structure/B14184203.png)
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of thiophene and benzothiadiazole units in its structure contributes to its electronic properties, making it suitable for use in organic electronics and optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 3-(benzyloxy)phenylthiophene and 2,1,3-benzothiadiazole derivatives.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. This step involves the reaction of aryl halides with boronic acids or esters in the presence of a palladium catalyst and a base.
Final Assembly: The final step involves the assembly of the intermediate compounds to form the target compound, this compound. This step may require additional purification and characterization to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or thiophene rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, acylating agents; reactions may require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Devices: Its unique electronic properties make it suitable for use in photovoltaic devices, where it can act as an electron donor or acceptor material.
Sensing Applications: The compound can be used in chemical sensors for detecting various analytes, including gases and organic compounds.
Biological Research:
Mechanism of Action
The mechanism of action of 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole is primarily related to its electronic properties. The compound can interact with various molecular targets through processes such as electron transfer, energy transfer, and π-π stacking interactions. These interactions can influence the behavior of the compound in different applications, such as in organic electronics and sensing devices.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound has similar structural features but different functional groups, which can affect its electronic properties and applications.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-2,1,3-benzothiadiazole: Another benzothiadiazole derivative with different substituents, used in organic electronics and photovoltaic devices.
Uniqueness
The uniqueness of 4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole lies in its specific combination of functional groups and structural features. The presence of benzyloxyphenyl and thiophene units, along with the benzothiadiazole core, imparts distinct electronic properties that make it suitable for a wide range of applications in organic electronics, sensing, and biological research.
Properties
CAS No. |
840531-14-8 |
|---|---|
Molecular Formula |
C40H28N2O2S3 |
Molecular Weight |
664.9 g/mol |
IUPAC Name |
4,7-bis[5-(3-phenylmethoxyphenyl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C40H28N2O2S3/c1-3-9-27(10-4-1)25-43-31-15-7-13-29(23-31)35-19-21-37(45-35)33-17-18-34(40-39(33)41-47-42-40)38-22-20-36(46-38)30-14-8-16-32(24-30)44-26-28-11-5-2-6-12-28/h1-24H,25-26H2 |
InChI Key |
VHMOWKAMXZNROO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(S3)C4=CC=C(C5=NSN=C45)C6=CC=C(S6)C7=CC(=CC=C7)OCC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


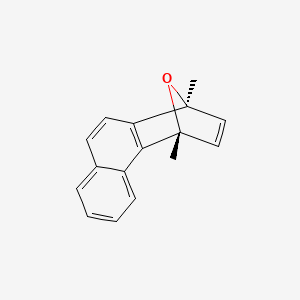
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
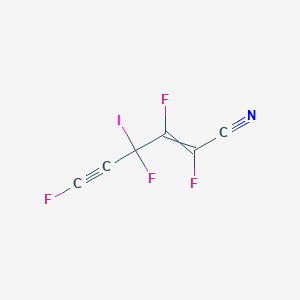
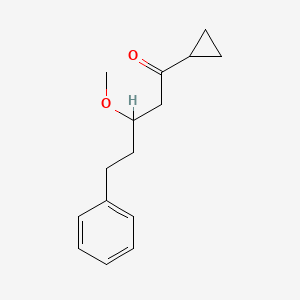
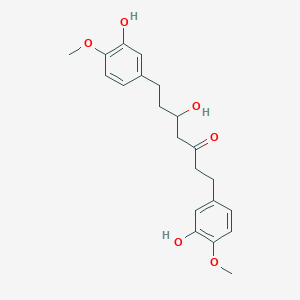
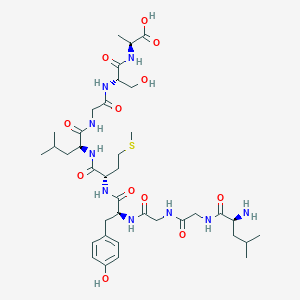
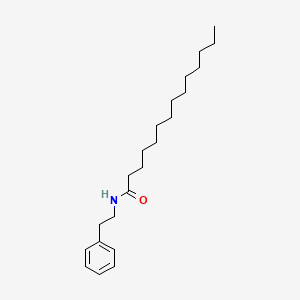
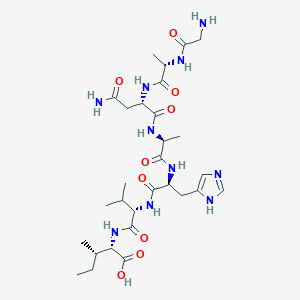
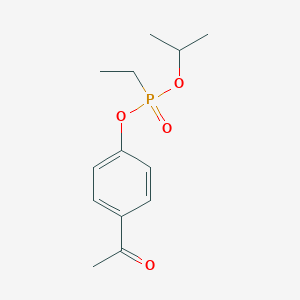
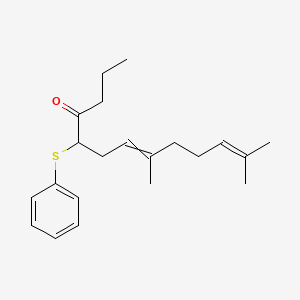



![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
